N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide
Description
N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide is a complex organic compound that features a piperidine ring substituted with a methylpyridine moiety and a benzamide group
Properties
IUPAC Name |
N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14-7-8-18(20-13-14)22-11-9-15(10-12-22)21-19(23)16-5-3-4-6-17(16)26(2,24)25/h3-8,13,15H,9-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUBRHLBCUFCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCC(CC2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Methylpyridine: The piperidine ring is then functionalized with a methylpyridine group through nucleophilic substitution reactions.
Attachment of the Benzamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its versatility makes it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylpyridin-2-yl)-N-(1-piperidin-1-ylpropan-2-yl)benzamide
- N-(5-methylpyridin-2-yl)piperidin-4-ylamine
Uniqueness
N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and a benzamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
